2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine
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Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole and imidazopyrimidine. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase-8 (CDK8), an enzyme involved in regulating transcription and cell cycle progression . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cellular processes such as gene expression and cell cycle regulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of human colorectal (HCT116) cell lines by interfering with the cell cycle . Additionally, it can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as CDK8. By binding to the active site of CDK8, the compound inhibits the enzyme’s activity, leading to changes in gene expression and cell cycle arrest . Additionally, it may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects . Additionally, it can influence metabolic flux and alter metabolite levels, further affecting cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of imidazo[1,2-a]pyrimidine with a benzimidazole derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share structural similarities and exhibit similar biological activities.
Imidazopyrimidine Derivatives: Compounds such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine are structurally related and have comparable applications.
Uniqueness
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine is unique due to its combined structural features of benzimidazole and imidazopyrimidine, which confer distinct biological properties. This dual nature allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-5-12-11(4-1)17-14(18-12)20-9-10-8-19-7-3-6-15-13(19)16-10/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMLRIZODNZKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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